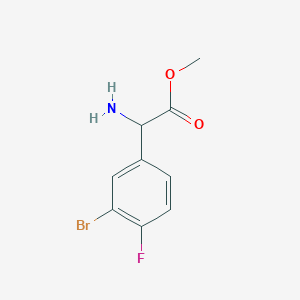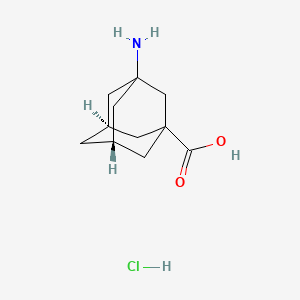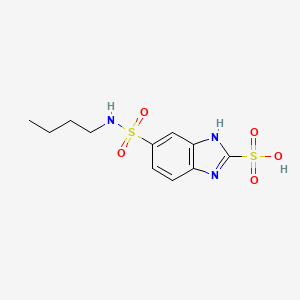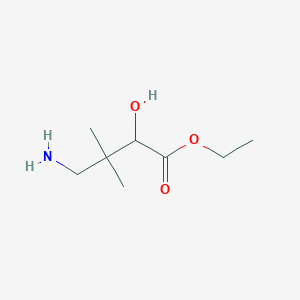
Ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate is an organic compound with the molecular formula C8H17NO3 It is a derivative of butanoic acid and contains functional groups such as an ester, an amine, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate typically involves the esterification of 4-amino-2-hydroxy-3,3-dimethylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time and energy consumption.
化学反応の分析
Types of Reactions
Ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-amino-2-oxo-3,3-dimethylbutanoate.
Reduction: Formation of 4-amino-2-hydroxy-3,3-dimethylbutanol.
Substitution: Formation of N-alkylated derivatives of this compound.
科学的研究の応用
Ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and amine groups allow it to form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The ester group can undergo hydrolysis, releasing the active acid form, which may further interact with cellular components.
類似化合物との比較
Similar Compounds
Ethyl 3-hydroxy-2,2-dimethylbutanoate: Similar structure but lacks the amino group.
Ethyl 2-amino-3,3-dimethylbutanoate: Similar structure but lacks the hydroxyl group.
Ethyl 4-amino-3,3-dimethylbutanoate: Similar structure but lacks the hydroxyl group.
Uniqueness
Ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate is unique due to the presence of both an amino and a hydroxyl group, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds. This dual functionality makes it a versatile compound in various research and industrial applications.
特性
IUPAC Name |
ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-4-12-7(11)6(10)8(2,3)5-9/h6,10H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXOJGRICBZKNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)(C)CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-methylphenyl)sulfanyl]acetate](/img/structure/B13547729.png)
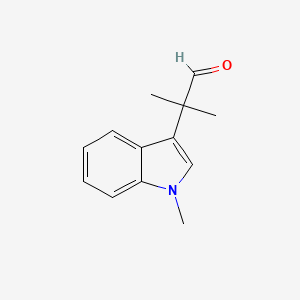

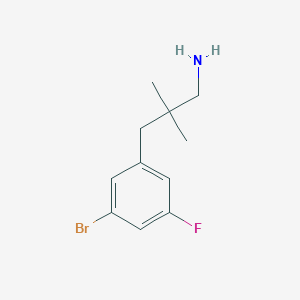
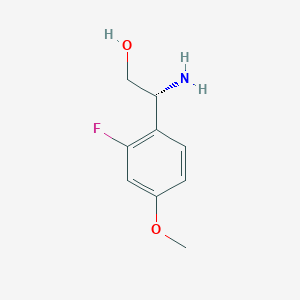
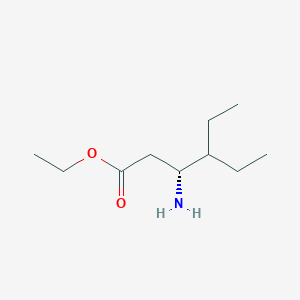
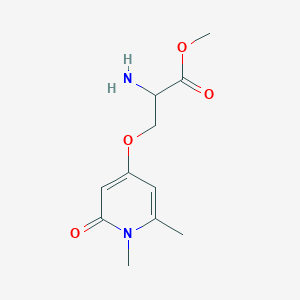
![rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole,cis](/img/structure/B13547773.png)

![2-Amino-3-(benzo[b]thiophen-3-yl)-3-hydroxypropanoic acid](/img/structure/B13547791.png)
![(2R)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B13547804.png)
